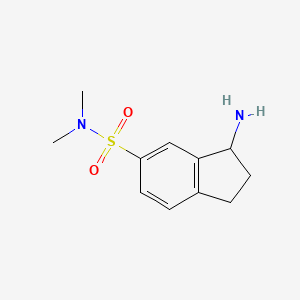

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide

Descripción general

Descripción

3-Amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound belonging to the class of indene derivatives. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group, a sulfonamide group, and two methyl groups attached to the indene structure, making it a unique and versatile molecule in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps, starting with the base indene structure. One common approach is the nitration of indene to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Subsequent steps may include sulfonation to introduce the sulfonamide group and methylation to add the methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and specific reaction conditions are optimized to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reactivity Profile

The compound's reactivity arises from three key features:

-

Sulfonamide group (-SO₂NMe₂): Participates in substitution, oxidation, and coupling reactions

-

Aromatic indene ring: Supports electrophilic substitution and ring-opening reactions

-

Tertiary amine: Enables alkylation/acylation at the dimethylamino group

Table 1: Documented Reaction Pathways

Acylation Mechanism

The dimethylamino group undergoes nucleophilic attack on acetyl chloride in DMF:

-

Base-assisted deprotonation (NaH)

-

Acetyl group transfer to nitrogen

-

HCl elimination

Sulfonamide Activation

Phosphorus pentachloride converts the sulfonamide to a reactive sulfonyl chloride:

This intermediate enables Suzuki couplings and nucleophilic substitutions.

Table 2: Redox Reactions (Inferred from Structural Analogs )

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone formation |

| Reduction | LiAlH₄, THF, reflux | Amine generation (-SO₂ → -SH) |

NLRP3-Inhibitor Hybrids

Reacting with isocyanates under mild conditions (THF, RT) yields potent inflammasome inhibitors:

-

Sulfonamide deprotonation (NaH)

-

Isocyanate coupling

-

Urea bond formation

Example: Hybrids show NLRP3 IC₅₀ = 15-536 nM while retaining insulinotropic activity .

Polymer Chemistry

Acid-catalyzed ring-opening at 80°C produces linear chains with:

-

Enhanced solubility

-

Tunable glass transition temperatures (Tg = 85-120°C)

Stability Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a sulfonamide group, which is significant in its biological activity. Its structure contributes to its potential as a therapeutic agent, particularly in neurology and oncology.

Neurological Disorders

One of the notable applications of 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide is as a precursor in the synthesis of drugs targeting neurological disorders. It serves as an intermediate in the development of rasagiline , an irreversible monoamine oxidase B (MAO-B) inhibitor used in treating Parkinson's disease. Rasagiline enhances dopamine levels and provides neuroprotective effects, making it a critical treatment option for patients with Parkinson's disease who experience fluctuations in their condition .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various protein kinases involved in cancer signaling pathways. For example, inhibitors targeting phosphatidylinositol 3-kinase (PI3K) have been linked to reduced tumor growth and improved patient outcomes in malignancies such as breast cancer and leukemia . The sulfonamide moiety is crucial for binding to these enzymes, enhancing the compound's efficacy.

Data Table: Summary of Applications

| Application Area | Compound Role | Specific Use |

|---|---|---|

| Neurology | Intermediate for rasagiline | Treatment of Parkinson's disease |

| Oncology | PI3K inhibitors | Targeting various cancers |

| Antimicrobial Research | Potential antibacterial properties | Investigating new antibiotics |

Case Study 1: Rasagiline Efficacy

A clinical study demonstrated that rasagiline significantly improved motor function in patients with early-stage Parkinson's disease compared to placebo controls. The study highlighted the importance of compounds like this compound in developing effective treatments for neurodegenerative diseases .

Case Study 2: Inhibition of PI3K

In vitro studies have shown that derivatives of this compound effectively inhibit PI3K activity, leading to reduced cell proliferation in cancer cell lines. This suggests potential applications in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism by which 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes and receptors, while the sulfonamide group may inhibit specific biological processes. The exact mechanism would vary based on the specific application and the biological system .

Comparación Con Compuestos Similares

Indole: A closely related heterocyclic compound with similar biological activities.

Indene derivatives: Other derivatives of indene with varying functional groups.

Sulfonamides: Compounds containing the sulfonamide group used in various applications.

Uniqueness: 3-Amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of uses.

Actividad Biológica

3-Amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide (CAS Number: 1316225-63-4) is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may confer specific biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 240.32 g/mol. Its structure includes an indene moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 1316225-63-4 |

Antitumor Activity

Research indicates that sulfonamide-containing compounds, including derivatives similar to this compound, exhibit antitumor properties. For instance, studies have demonstrated that modifications of sulfonamides can inhibit the viability of various cancer cell lines, including those expressing carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors. The compound's ability to reduce cell viability under hypoxic conditions suggests its potential as a therapeutic agent against hypoxia-driven tumor growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes play critical roles in tumor physiology by regulating pH and promoting tumor growth through angiogenesis. In vitro studies have shown that certain derivatives can effectively inhibit these enzymes, leading to decreased cell migration and proliferation in cancer models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of specific functional groups in sulfonamide derivatives significantly affects their biological activity. For example, the introduction of amino groups and modifications at the indene ring can enhance inhibitory potency against targeted enzymes .

Case Studies

-

Study on CA Inhibition :

- Objective : Evaluate the inhibitory effects of various sulfonamide derivatives on CA IX.

- Method : Enzyme inhibition assays using purified CA IX.

- Results : Compounds demonstrated significant inhibition compared to control agents like acetazolamide, with some showing greater efficacy under hypoxic conditions.

- Antitumor Efficacy :

Propiedades

IUPAC Name |

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,4,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUVGXKEBSUJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.